Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate typically involves the condensation of 1,2-dimethylindole with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the indole nitrogen on the acrylate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced saturated derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group instead of the prop-2-enoate moiety.
2,3-Dimethylindole: A simpler indole derivative with methyl groups at positions 2 and 3.
Uniqueness
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)prop-2-enoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of the indole ring with the prop-2-enoate moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113660-57-4 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 3-(1,2-dimethylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)10-9-12-11(2)16(3)14-8-6-5-7-13(12)14/h5-10H,4H2,1-3H3 |
InChI Key |
PZXBIBPJNDWJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(N(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
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